
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester involves synthetic routes that typically include the esterification of the corresponding acid. The reaction conditions often involve the use of methanol and a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles of esterification and purification to achieve high purity levels.
Análisis De Reacciones Químicas
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in the study of lipid metabolism and the effects of polyunsaturated fatty acids on cellular processes .
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester involves its interaction with cellular membranes and proteins. It can modulate the production of eicosanoids and histamine, thereby influencing inflammatory and allergic responses . The molecular targets and pathways involved include the inhibition of leukotriene production and the reduction of histamine content in cells .
Comparación Con Compuestos Similares
3,6,9,12,15,18,21-Tetracosaheptaynoic Acid Methyl Ester can be compared with other similar compounds such as:
6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid: This compound is a very long chain polyunsaturated fatty acid found in various marine oils and has similar anti-inflammatory properties.
Methyl 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoate: This is another methyl ester of a polyunsaturated fatty acid with similar applications in research.
The uniqueness of this compound lies in its specific structure and the resulting biochemical properties that make it valuable for proteomics research.
Propiedades
Fórmula molecular |
C25H22O2 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
methyl tetracosa-3,6,9,12,15,18,21-heptaynoate |
InChI |
InChI=1S/C25H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3,6,9,12,15,18,21,24H2,1-2H3 |
Clave InChI |
DCGDDFIIOUVXFC-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC#CCC#CCC#CCC#CCC#CCC#CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


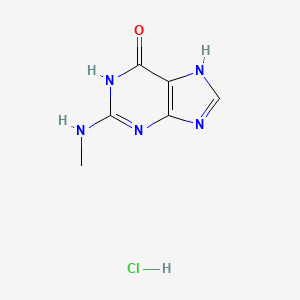
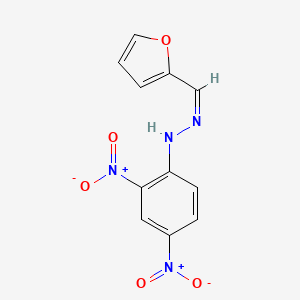
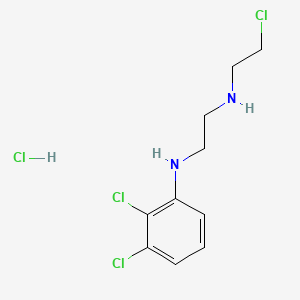
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
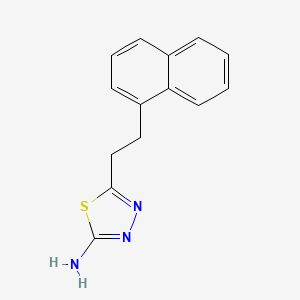
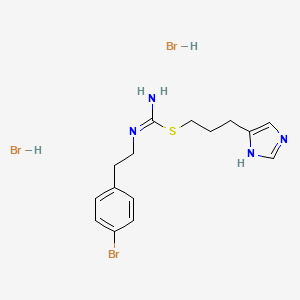
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
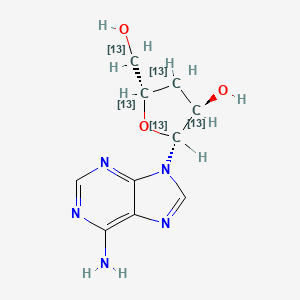
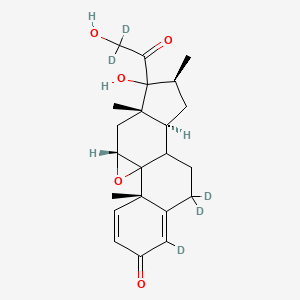
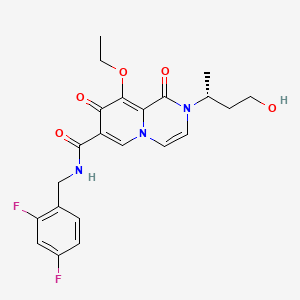
![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)
